8-(4-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
CAS No.: 863668-72-8
Cat. No.: VC7572162
Molecular Formula: C17H14BrN3O4
Molecular Weight: 404.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863668-72-8 |
|---|---|
| Molecular Formula | C17H14BrN3O4 |
| Molecular Weight | 404.22 |
| IUPAC Name | 8-(4-bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
| Standard InChI | InChI=1S/C17H14BrN3O4/c1-20-14-13(15(22)21(2)17(20)24)11(8-3-5-9(18)6-4-8)12-10(19-14)7-25-16(12)23/h3-6,11,19H,7H2,1-2H3 |
| Standard InChI Key | QEZPHSQCFLLFSD-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)Br)C(=O)N(C1=O)C |
Introduction
The compound 8-(4-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic molecule with a tricyclic structure, featuring a bromophenyl group and multiple functional groups that may influence its biological interactions. Its molecular formula is C17H14BrN3O4, and it has a molecular weight of approximately 404.2 g/mol .
Potential Applications and Biological Activities
While specific biological activities of this compound are not extensively documented, similar tricyclic compounds have shown promise in various pharmacological applications:
-
Antimicrobial Activity: Compounds with similar structural features have demonstrated significant antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity: Some tricyclic compounds have shown potential in inhibiting cancer cell proliferation, suggesting possible mechanisms involving apoptosis induction and cell cycle arrest.
Synthesis and Use as an Intermediate
This compound is noted as an intermediate in the synthesis of bodipy-containing dyes, which are fluorescent markers used in studying cellular processes. The synthesis of such dyes often involves complex organic reactions, and the compound's unique structure makes it a valuable precursor in these processes.
Research Findings and Future Directions
Given the limited specific research on this compound, future studies could focus on exploring its pharmacological properties, including antimicrobial and anticancer activities. Additionally, its role as an intermediate in dye synthesis suggests potential applications in biomedical imaging and diagnostics.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H14BrN3O4 |
| Molecular Weight | 404.2 g/mol |
| CAS Number | 863668-72-8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume